molecular formula C12H15FN2O2 B3251711 Methyl 3-fluoro-5-(1-piperazinyl)benzoate CAS No. 210992-83-9

Methyl 3-fluoro-5-(1-piperazinyl)benzoate

Cat. No. B3251711
CAS RN: 210992-83-9
M. Wt: 238.26 g/mol
InChI Key: BYHSTOUNBQCJMU-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-5-(1-piperazinyl)benzoate” is a chemical compound with the empirical formula C12H15FN2O2 . It has a molecular weight of 238.26 . This compound is usually available in solid form .


Molecular Structure Analysis

The SMILES string of “Methyl 3-fluoro-5-(1-piperazinyl)benzoate” is O=C(OC)C1=CC(N2CCNCC2)=CC(F)=C1 . The InChI is 1S/C12H15FN2O2/c1-17-12(16)9-6-10(13)8-11(7-9)15-4-2-14-3-5-15/h6-8,14H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-5-(1-piperazinyl)benzoate” is a solid compound . Its molecular weight is 238.26 . The compound’s empirical formula is C12H15FN2O2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds similar to “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate”, have been reported to possess antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Some benzoxazoles, which are structurally similar to “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate”, have shown potential anticancer activity . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could be used as a starting point for the development of new anticancer drugs.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could potentially be used in the development of new antitubercular drugs.

Antioxidant Activity

Indole derivatives are known for their antioxidant properties . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could potentially be used in the development of new antioxidant drugs.

Antimalarial Activity

Indole derivatives have shown antimalarial activity . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could potentially be used in the development of new antimalarial drugs.

Safety and Hazards

The safety information available indicates that “Methyl 3-fluoro-5-(1-piperazinyl)benzoate” is classified under GHS07, with the signal word "Warning" . The hazard statements include H302, and the precautionary statements are P301 + P312 + P330 . It is classified as Acute Tox. 4 Oral . The storage class code is 11 - Combustible Solids . The flash point is not applicable .

properties

IUPAC Name

methyl 3-fluoro-5-piperazin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-17-12(16)9-6-10(13)8-11(7-9)15-4-2-14-3-5-15/h6-8,14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHSTOUNBQCJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269775
Record name Methyl 3-fluoro-5-(1-piperazinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-5-(1-piperazinyl)benzoate

CAS RN

210992-83-9
Record name Methyl 3-fluoro-5-(1-piperazinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210992-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-5-(1-piperazinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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